molecular formula C20H31N3O3 B7134539 N-[1-(3-methoxyphenyl)propan-2-yl]-4-(oxan-4-yl)piperazine-1-carboxamide

N-[1-(3-methoxyphenyl)propan-2-yl]-4-(oxan-4-yl)piperazine-1-carboxamide

Cat. No.: B7134539
M. Wt: 361.5 g/mol
InChI Key: OTSKYFXPJSIZKW-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)propan-2-yl]-4-(oxan-4-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a methoxyphenyl group, and an oxan-4-yl moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)propan-2-yl]-4-(oxan-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-16(14-17-4-3-5-19(15-17)25-2)21-20(24)23-10-8-22(9-11-23)18-6-12-26-13-7-18/h3-5,15-16,18H,6-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSKYFXPJSIZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)NC(=O)N2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)propan-2-yl]-4-(oxan-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 1-(3-methoxyphenyl)propan-2-amine: This intermediate can be synthesized through the reduction of 1-(3-methoxyphenyl)propan-2-one using a reducing agent such as sodium borohydride.

    Formation of the piperazine derivative: The 1-(3-methoxyphenyl)propan-2-amine is then reacted with 4-(oxan-4-yl)piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)propan-2-yl]-4-(oxan-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the carbonyl group in the piperazine ring can produce secondary amines.

Scientific Research Applications

N-[1-(3-methoxyphenyl)propan-2-yl]-4-(oxan-4-yl)piperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)propan-2-yl]-4-(oxan-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxyphenyl)propan-2-one: A precursor in the synthesis of the target compound.

    4-(oxan-4-yl)piperazine: Another key intermediate used in the synthesis.

    N-(3-methoxyphenyl)piperazine: A structurally related compound with similar biological activities.

Uniqueness

N-[1-(3-methoxyphenyl)propan-2-yl]-4-(oxan-4-yl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

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